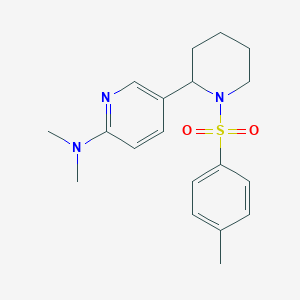

N,N-Dimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine

Description

N,N-Dimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine is a heterocyclic compound featuring a pyridine core substituted at the 2-position with a dimethylamino group and at the 5-position with a 1-tosylpiperidin-2-yl moiety. This compound is of interest in medicinal chemistry, particularly in kinase inhibition and central nervous system (CNS) drug development, due to the pharmacophoric relevance of its substituents .

Properties

Molecular Formula |

C19H25N3O2S |

|---|---|

Molecular Weight |

359.5 g/mol |

IUPAC Name |

N,N-dimethyl-5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridin-2-amine |

InChI |

InChI=1S/C19H25N3O2S/c1-15-7-10-17(11-8-15)25(23,24)22-13-5-4-6-18(22)16-9-12-19(20-14-16)21(2)3/h7-12,14,18H,4-6,13H2,1-3H3 |

InChI Key |

WGAAACXYBZEYAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN=C(C=C3)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the tosylation of piperidine followed by the introduction of the pyridine ring. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or toluene. The final step involves the dimethylation of the pyridine ring using reagents like dimethyl sulfate or methyl iodide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed:

Oxidation: Formation of N,N-Dimethyl-5-(1-piperidin-2-yl)pyridin-2-amine.

Reduction: Formation of N,N-Dimethyl-5-(1-hydroxypiperidin-2-yl)pyridin-2-amine.

Substitution: Formation of N,N-Dimethyl-5-(1-substituted-piperidin-2-yl)pyridin-2-amine.

Scientific Research Applications

N,N-Dimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for various therapeutic targets.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways .

Comparison with Similar Compounds

N,N-Dimethyl-5-(4-(piperazin-1-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)pyridin-2-amine (Compound 25)

- Structure: The pyridine core retains the N,N-dimethylamino group at the 2-position but substitutes the 5-position with a 4-(piperazin-1-yl)phenyl group and the 3-position with a trimethoxyphenyl group .

- Synthesis : Synthesized via Suzuki coupling, yielding 92% with high purity (98.9%) .

- Activity : Demonstrated potent ALK2 inhibition, attributed to the trimethoxyphenyl group’s hydrophobic interactions and the piperazine’s hydrogen-bonding capability .

- Key Differences : Unlike the target compound’s tosylpiperidine, Compound 25’s piperazine lacks sulfonamide functionality, reducing metabolic stability but enhancing solubility.

N,N-Dimethyl-5-(5-(tributylstannyl)benzofuran-2-yl)pyridin-2-amine

- Structure : Features a benzofuran-stannyl substituent at the 5-position, enabling radiopharmaceutical applications (e.g., Aβ plaque imaging) .

- Synthesis: Prepared via Stille coupling, but yields were low (6.66–16%) due to challenges in handling organotin reagents .

- Activity : Used as a precursor for positron emission tomography (PET) tracers, leveraging the stannyl group’s reactivity in isotopic exchange .

- Key Differences : The stannyl group introduces toxicity concerns, whereas the target compound’s tosylpiperidine is more biocompatible.

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

- Structure : Contains a boronic ester at the 5-position, making it a Suzuki-Miyaura coupling intermediate .

- Synthesis : Likely synthesized via Miyaura borylation, with applications in diversifying pyridine derivatives .

- Activity : Primarily a synthetic intermediate; lacks direct bioactivity data.

- Key Differences : The boronic ester enhances cross-coupling utility but reduces stability under aqueous conditions compared to the target compound’s sulfonamide.

3-Chloro-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine

- Structure : Substituted with chloro and trifluoromethyl groups at the 3- and 5-positions, respectively .

- Properties : Electron-withdrawing groups increase lipophilicity (logP ~2.8) and metabolic resistance.

- Activity: Potential herbicide or antifungal agent due to halogen and CF₃ groups .

- Key Differences : The absence of a nitrogen heterocycle (e.g., piperidine) limits CNS penetration compared to the target compound.

N,N-Dimethyl-5-[(methylamino)methyl]pyridin-2-amine

- Structure: Features a methylaminomethyl group at the 5-position, introducing a secondary amine .

- Properties : Higher basicity (pKa ~9.5) due to the amine, enhancing solubility in acidic environments.

- Activity: Potential cholinesterase inhibitor, similar to nitro-substituted analogues in .

- Key Differences: The methylaminomethyl group may improve blood-brain barrier permeability relative to the target compound’s bulky tosylpiperidine.

Physicochemical and Pharmacokinetic Comparison

Structure-Activity Relationship (SAR) Insights

- Tosylpiperidine vs. Piperazine : The sulfonamide in the target compound enhances metabolic stability but may reduce solubility compared to Compound 25’s piperazine .

- Electron-Withdrawing Groups : Halogens and CF₃ () increase binding affinity but reduce solubility, whereas boronic esters () prioritize synthetic utility .

- Heterocyclic Substituents : Piperidine and benzofuran () improve target engagement in CNS and imaging applications, respectively .

Biological Activity

N,N-Dimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine, with the CAS number 515172-79-9, is a synthetic organic compound characterized by a pyridine ring substituted with a dimethylamino group and a tosylpiperidine moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

Chemical Structure

The molecular formula for this compound is with a molecular weight of approximately 359.49 g/mol. The structure includes:

- Pyridine ring : A six-membered aromatic heterocycle.

- Dimethylamino group : Contributing to its basicity and potential interaction with biological targets.

- Tosylpiperidine : A piperidine ring substituted with a tosyl group, enhancing its lipophilicity and possibly influencing its receptor binding properties.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities:

- Antidepressant Effects : Some studies suggest that compounds with similar structures may exhibit antidepressant-like effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Neuroprotective Properties : The compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases by protecting neuronal cells from apoptosis.

- Receptor Binding Affinity : Preliminary data indicate that this compound may interact with certain receptors, including dopamine and serotonin receptors, which are critical in mood regulation and cognitive function.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

A review of the literature reveals several case studies exploring the biological activity of related compounds:

-

Study on Antidepressant Activity :

- A study published in Journal of Medicinal Chemistry evaluated similar pyridine derivatives for their antidepressant potential. Results indicated significant activity in animal models, supporting further investigation into this compound's effects on mood disorders.

-

Neuroprotection in Cell Models :

- Research conducted on cell cultures demonstrated that compounds structurally akin to this compound exhibited protective effects against oxidative stress-induced cell death, highlighting their potential in treating neurodegenerative conditions.

-

Receptor Binding Studies :

- Binding assays have shown that related compounds can selectively bind to serotonin receptors, suggesting that this compound may also exhibit similar receptor interactions, warranting further pharmacological profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.